Dicarbonyldichlorobis(triphenylphosphine)osmium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

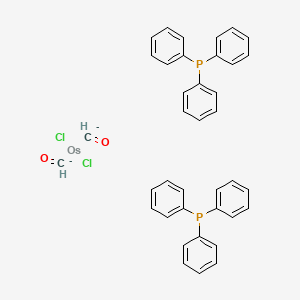

Dicarbonyldichlorobis(triphenylphosphine)osmium is a coordination compound with the chemical formula C38H32Cl2O2OsP2. This compound is a heavy metal organometallic complex primarily used in research and laboratory applications . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of dicarbonyldichlorobis(triphenylphosphine)osmium typically involves organometallic chemistry methods. One common synthetic route includes the reaction of osmium tetroxide with triphenylphosphine and carbon monoxide under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature and pressure settings to ensure the successful formation of the desired compound. Industrial production methods are less common due to the specialized nature of the compound and its primary use in research settings.

Chemical Reactions Analysis

Dicarbonyldichlorobis(triphenylphosphine)osmium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different osmium complexes.

Reduction: Reduction reactions can convert the compound into lower oxidation state osmium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dicarbonyldichlorobis(triphenylphosphine)osmium has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism by which dicarbonyldichlorobis(triphenylphosphine)osmium exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds through its coordination with substrates. The triphenylphosphine ligands play a crucial role in stabilizing the osmium center and enhancing its reactivity. The exact molecular targets and pathways depend on the specific reaction and application being studied .

Comparison with Similar Compounds

Dicarbonyldichlorobis(triphenylphosphine)osmium can be compared with other similar compounds, such as:

Dicarbonyldichlorobis(triphenylphosphine)palladium: This compound is also used as a catalyst in various organic reactions but has different reactivity and applications due to the presence of palladium instead of osmium.

Dicarbonyldichlorobis(triphenylphosphine)ruthenium: Similar to the osmium compound, this ruthenium complex is used in catalysis and has distinct properties and reactivity patterns.

The uniqueness of this compound lies in its specific coordination environment and the properties imparted by the osmium center, which can lead to different catalytic behaviors and applications compared to its palladium and ruthenium counterparts.

Biological Activity

Dicarbonyldichlorobis(triphenylphosphine)osmium, commonly referred to as Os(CO)₂Cl₂(PPh₃)₂, is a complex organometallic compound of osmium that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an osmium center coordinated to two carbonyl (CO) groups, two chloride ions, and two triphenylphosphine (PPh₃) ligands. Its structure can be represented as follows:

This arrangement allows for unique interactions with biological molecules, influencing its activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The mechanism is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have shown:

- Cell Cycle Arrest : The compound can cause G2/M phase arrest in various cancer cell lines, leading to inhibited proliferation.

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, triggering apoptosis pathways.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections.

1. Anticancer Activity in Breast Cancer Cells

A study published in Journal of Medicinal Chemistry evaluated the effects of Os(CO)₂Cl₂(PPh₃)₂ on MCF-7 breast cancer cells. The results indicated:

- IC₅₀ Value : The compound exhibited an IC₅₀ value of 12 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed increased sub-G1 population, indicating apoptosis.

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 |

| Treatment Duration | 48 hours |

| IC₅₀ | 12 µM |

2. Antimicrobial Efficacy Against Staphylococcus aureus

Another study assessed the antimicrobial activity against Staphylococcus aureus. The findings highlighted:

- Minimum Inhibitory Concentration (MIC) : An MIC of 32 µg/mL was observed.

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

Properties

CAS No. |

16591-90-5 |

|---|---|

Molecular Formula |

C38H32Cl2O2OsP2-2 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

dichloroosmium;methanone;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2 |

InChI Key |

NQAAYKPJONJRRI-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.